REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH2:8])([O-:4])=[O:3].[OH-].[Na+].[C:15]([O:19][CH2:20][CH3:21])(=[O:18])[CH:16]=[CH2:17].Cl.NC(C)C(O)=O>O.C(O)C>[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH:8][CH2:17][CH2:16][C:15]([O:19][CH2:20][CH3:21])=[O:18])([O-:4])=[O:3] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(CN)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The clear oil which formed
|
Type
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EXTRACTION
|
Details
|
was extracted into two 120-ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether was dried with 10 g
|
Type
|
FILTRATION
|
Details
|
of anhydrous sodium sulfate, filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over Drierite
|
Type
|
FILTRATION
|
Details
|
The dried solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 100 ml
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation from a steam-cone
|
Type
|
DISSOLUTION
|
Details
|
The oily residue was dissolved in 200 ml
|
Type
|
TEMPERATURE
|
Details
|
of dry ether, the solution was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
treated with dry hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
When precipitation
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 120 ml
|
Type
|
CUSTOM
|
Details
|
The hydrochloride crystallized from this solution
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
yielding 20.7 g
|
Type
|
CONCENTRATION
|
Details
|
By concentrating
|
Type
|
TEMPERATURE
|
Details
|
cooling the mother liquor
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
, m.p. 136°-139°, was obtained
|
Type
|
TEMPERATURE
|
Details
|
raising the
|
Type
|
CUSTOM
|
Details
|
total yield to 26.8 g
|
Type
|
CUSTOM
|
Details
|
The analytical sample was prepared
|
Type
|
CUSTOM
|
Details
|
crystallization from absolute ethanol
|
Type
|
CUSTOM
|
Details
|
to give a melting point of 138.5°-139.0°
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(CNCCC(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |